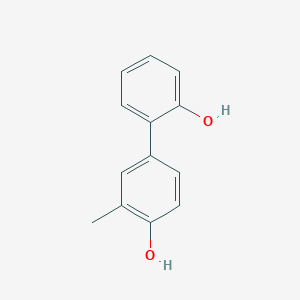

4-(2-Hydroxyphenyl)-2-methylphenol

Description

4-(2-Hydroxyphenyl)-2-methylphenol is a diphenolic compound featuring a phenolic ring substituted with a methyl group at the 2-position and a second hydroxyphenyl moiety at the 4-position. Its structure enables diverse chemical reactivity, including hydrogen bonding and electrophilic substitution, making it a scaffold for synthesizing bioactive derivatives. This article compares its properties, synthesis, and applications with structurally related compounds, drawing on experimental data and recent research.

Properties

IUPAC Name |

4-(2-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZCHFRTJSPPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683676 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-41-8 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-2,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl and methyl groups direct the incoming electrophile to specific positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and its role in biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs with Alkoxy Modifications

PBP Series (PBP-C2, PBP-C4, etc.) details analogs with alkoxy chains (e.g., ethoxy, butoxy) replacing the hydroxyl group on the second phenolic ring. These modifications increase lipophilicity, influencing bioavailability and estrogen receptor degradation activity. For example:

| Compound | Substituent | Yield (%) | Biological Relevance |

|---|---|---|---|

| PBP-C2 | Ethoxy | 16 | Selective estrogen receptor degrader |

| PBP-C6 | Hexyloxy | 47 | Enhanced metabolic stability |

| PBP-C10 | Decyloxy | 39 | Potential for sustained activity |

The longer alkoxy chains (e.g., PBP-C10) improve membrane permeability but may reduce solubility in aqueous environments .

Derivatives with Heterocyclic Modifications

4-(2-Hydroxyphenyl)-1,3-Dithiol-2-ylidene Derivatives

describes derivatives where the hydroxyphenyl group is incorporated into a mesoionic dithiolium system. These compounds exhibit unique electronic properties due to sulfur participation, enabling applications in materials science and catalysis. Their UV-Vis absorption profiles differ significantly from the parent compound, with λmax shifts >50 nm, suggesting enhanced conjugation .

[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones highlights thiazole-ring-containing analogs designed as type III secretion inhibitors in Gram-negative bacteria. These bioisosteres mimic salicylidene acylhydrazides but show improved potency (IC50 values <1 μM) due to thiazole’s electron-withdrawing effects, which stabilize interactions with bacterial targets .

Substituent Effects on Reactivity and Selectivity

Mercapto and Methoxy Derivatives

- 4-Mercapto-2-methylphenol (): Replacing hydroxyl with a mercapto group introduces redox activity. The thiol group participates in disulfide bond formation, expanding utility in antioxidant applications. However, increased toxicity risks are noted compared to hydroxyl analogs .

- 2-Methoxy-4-(2-methylphenyl)phenol (): Methoxy substitution reduces hydrogen-bonding capacity, lowering solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but enhancing stability against oxidative degradation .

Steric and Electronic Modifications

- Bemotrizinol (): A triazine-based UV filter with two hydroxyphenyl groups exhibits broad-spectrum UV absorption (λmax 310–350 nm). The electron-deficient triazine core enhances photostability compared to simpler phenolic derivatives .

- N-Acylated 1,5-Benzodiazepines (): Incorporating 4-(2-hydroxyphenyl) into benzodiazepine cores demonstrates regioselective acylation. Steric hindrance from methoxy groups (e.g., compound 1a) directs acylation to the amine moiety, enabling tailored drug design .

Key Research Findings

- Biological Activity : Alkoxy-modified analogs (PBP series) show promise in hormone-dependent cancers, with PBP-C6 demonstrating a 60% reduction in tumor growth in vivo .

- Antimicrobial Potential: Thiazole-containing derivatives inhibit bacterial type III secretion at nanomolar concentrations, surpassing salicylidene hydrazides in efficacy .

- Material Science Applications : Dithiolium derivatives exhibit tunable luminescence, with quantum yields up to 0.45, suitable for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.